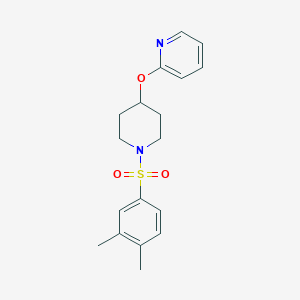

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring, which is further substituted with a 3,4-dimethylphenyl sulfonyl group. This structure combines a sulfonamide moiety—known for enhancing pharmacological activity and metabolic stability—with a piperidine scaffold that contributes to conformational flexibility and bioavailability.

Sulfonylation: Reacting piperidin-4-ol with 3,4-dimethylbenzenesulfonyl chloride to form the sulfonyl-piperidine intermediate.

Etherification: Coupling the intermediate with 2-hydroxypyridine under nucleophilic substitution conditions .

Properties

IUPAC Name |

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-6-7-17(13-15(14)2)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXUQCNLUVOCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions where the piperidine moiety is reacted with a pyridine derivative.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of certain functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

While specific biological activities of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These include:

- Neurotransmitter Modulation: Potential interactions with neurotransmitter systems may provide avenues for treating neurodegenerative diseases.

- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation.

Case Study: Neuroprotective Properties

Research has indicated that compounds with piperidine and pyridine moieties can modulate neuroprotective pathways. For instance, studies on derivatives of piperidine have demonstrated their ability to inhibit neuroinflammatory responses, suggesting that 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine could be explored for similar effects.

Applications in Polymer Chemistry:

The compound's ability to participate in cross-coupling reactions makes it valuable for creating novel polymers or materials with specific properties. Its sulfonyl and ether functionalities can enhance material characteristics such as thermal stability and mechanical strength.

Case Study: Development of Novel Polymers

Research has demonstrated that incorporating sulfonamide derivatives into polymer matrices can significantly improve their mechanical properties and thermal resistance. Such studies indicate that 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine could be instrumental in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The sulfonyl group can play a crucial role in binding interactions, while the piperidine and pyridine rings can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl vs.

- Pyridine vs. Thienopyrimidine Cores: The pyridine core in the target compound offers simpler π-π stacking interactions, while the thienopyrimidine in provides extended aromaticity for stronger hydrophobic interactions, favoring kinase inhibition .

- Substituent Position : The 3,4-dimethylphenyl group in the target compound may reduce metabolic oxidation compared to para-substituted phenyl derivatives (e.g., in ), which are prone to cytochrome P450-mediated degradation .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (~390 g/mol) adheres to Lipinski’s rule (MW < 500), unlike bulkier analogs like (~620 g/mol), which may face absorption challenges .

- Melting Points : Chloro-substituted pyridines (e.g., ) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas sulfonyl-piperidine derivatives likely have lower melting points, enhancing solubility .

- Bioavailability: Computational studies on chromeno-pyrimidine derivatives predict oral bioavailability (~70%), suggesting that the target compound’s sulfonyl-piperidine scaffold could similarly align with drug-like properties.

Pharmacological Potential

- Antimicrobial Activity : Chloro- and nitro-substituted pyridines (e.g., ) show moderate antimicrobial efficacy (MIC: 8–32 µg/mL), whereas the sulfonyl group in the target compound may broaden activity against Gram-negative pathogens via enhanced membrane penetration .

- Kinase Inhibition: Thienopyrimidine derivatives demonstrate nanomolar IC50 values against EGFR kinases. The target compound’s pyridine-piperidine core may offer comparable binding to ATP pockets but with reduced off-target effects due to steric hindrance from the dimethylphenyl group .

Biological Activity

The compound 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring linked to a pyridine moiety via a sulfonyl group, suggests significant biological activity. This article reviews the biological activity of this compound, its mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 346.45 g/mol. The structural components are essential for understanding its pharmacological properties:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered nitrogen-containing ring enhancing bioactivity. |

| Pyridine Moiety | Contributes to the compound's interaction with biological targets. |

| Sulfonyl Group | Provides reactivity and potential for enzyme inhibition. |

The biological activity of 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is believed to involve interactions with various biochemical pathways. Compounds with similar structures have shown:

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems may lead to applications in treating neurodegenerative diseases.

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission.

Case Studies and Research Findings

Several studies provide insights into the biological activities associated with similar compounds:

Study 1: Anticancer Activity

A study focused on piperidine derivatives synthesized for their anticancer properties found that certain modifications led to significant inhibition of leukemia cell proliferation. Compounds showed IC50 values ranging from 1.6 to 8.0 µM against human leukemia cell lines .

Study 2: Enzyme Inhibition

Research highlighted the enzyme inhibitory activities of sulfonamide derivatives, noting that several compounds exhibited strong inhibitory effects on urease and AChE, indicating their potential use in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, and how can purity be maximized?

- Methodology : The compound can be synthesized via sulfonylation of a piperidine intermediate using 3,4-dimethylbenzenesulfonyl chloride under alkaline conditions (e.g., NaOH in dichloromethane). Key steps include controlled reaction temperatures (0–25°C), multiple washes with water and brine to remove impurities, and purification via chromatography or recrystallization . For analogs, catalytic p-toluenesulfonic acid has been used to accelerate condensation reactions, improving yield and purity .

- Purity Assurance : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating purity (>99%) and structural integrity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Techniques :

- ¹H/¹³C NMR : To confirm the presence of the piperidinyloxy, pyridyl, and sulfonyl groups via characteristic chemical shifts (e.g., sulfonyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Confirms empirical formula consistency .

Q. What safety protocols are critical when handling this compound in the lab?

- Precautions :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal contact .

- Emergency measures: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Storage: Keep in a dry, cool environment, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?

- Methodology :

- In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement assays .

- Cellular models : Test cytotoxicity or modulation of signaling pathways in cell lines (e.g., cancer, neuronal) with dose-response curves (1 nM–100 µM) and positive/negative controls .

- Computational studies : Perform molecular docking to predict binding affinities and ADMET properties (e.g., oral bioavailability via LogP/PSA calculations) .

Q. How should contradictory bioactivity data between studies be analyzed?

- Root Causes :

- Purity variations : Impurities (>1%) may interfere with assay results; validate via HPLC .

- Experimental conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell passage number can alter outcomes .

- Assay specificity : Confirm target selectivity using orthogonal methods (e.g., CRISPR knockouts or competitive binding assays) .

Q. What structural modifications could enhance the compound’s physicochemical properties (e.g., solubility, LogP)?

- Strategies :

- Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyridine or piperidine rings to improve aqueous solubility .

- Replace the 3,4-dimethylphenyl group with fluorinated or heteroaromatic moieties to modulate LogP and membrane permeability .

- Use prodrug approaches (e.g., esterification of the sulfonyl group) to enhance bioavailability .

Q. How can computational tools guide the optimization of this compound’s drug-likeness?

- Approaches :

- QSAR modeling : Correlate structural descriptors (e.g., topological polar surface area, hydrogen bond donors) with activity data to prioritize analogs .

- Molecular dynamics simulations : Assess stability of ligand-target complexes over time (e.g., RMSD <2 Å for ≥50 ns) .

- ADMET prediction : Use tools like SwissADME to optimize parameters (e.g., LogP <5, TPSA <140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.